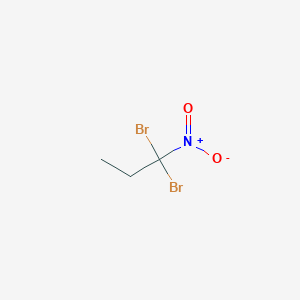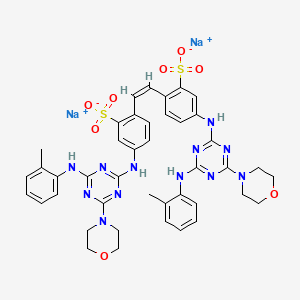
Disodium 4,4'-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a fluorescent whitening agent commonly used in various industries. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness in materials such as textiles, paper, and detergents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with 4-morpholino-6-o-toluidino-1,3,5-triazine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic chemical reactions but is optimized for efficiency and cost-effectiveness. The final product is often purified through crystallization and filtration to achieve the desired purity levels .
化学反应分析
Types of Reactions
Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
科学研究应用
Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological specimens.
Medicine: Investigated for its potential use in diagnostic imaging.
Industry: Widely used in the production of textiles, paper, and detergents to enhance whiteness
作用机制
The compound exerts its effects by absorbing ultraviolet light and re-emitting it as visible blue light. This fluorescence mechanism is due to the presence of conjugated double bonds and aromatic rings in its structure. The molecular targets include various substrates in textiles and paper, where it binds and enhances their whiteness .
相似化合物的比较
Similar Compounds
- Disodium 4,4’-bis((4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis((4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis((4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
Uniqueness
Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its specific substitution pattern on the triazine rings, which imparts distinct fluorescence properties and enhances its effectiveness as a whitening agent .
属性
CAS 编号 |
24019-80-5 |
|---|---|
分子式 |
C42H42N12Na2O8S2 |
分子量 |
953.0 g/mol |
IUPAC 名称 |
disodium;5-[[4-(2-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-[(Z)-2-[4-[[4-(2-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C42H44N12O8S2.2Na/c1-27-7-3-5-9-33(27)45-39-47-37(49-41(51-39)53-17-21-61-22-18-53)43-31-15-13-29(35(25-31)63(55,56)57)11-12-30-14-16-32(26-36(30)64(58,59)60)44-38-48-40(46-34-10-6-4-8-28(34)2)52-42(50-38)54-19-23-62-24-20-54;;/h3-16,25-26H,17-24H2,1-2H3,(H,55,56,57)(H,58,59,60)(H2,43,45,47,49,51)(H2,44,46,48,50,52);;/q;2*+1/p-2/b12-11-;; |
InChI 键 |
NPCQBBQZOWVQDB-IPEZHVIRSA-L |
手性 SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C\C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N6CCOCC6)NC7=CC=CC=C7C)S(=O)(=O)[O-])S(=O)(=O)[O-])N8CCOCC8.[Na+].[Na+] |
规范 SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N6CCOCC6)NC7=CC=CC=C7C)S(=O)(=O)[O-])S(=O)(=O)[O-])N8CCOCC8.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)


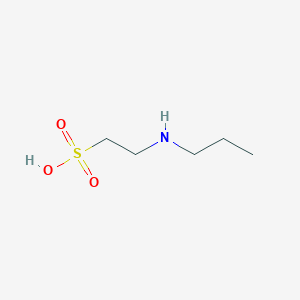

![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
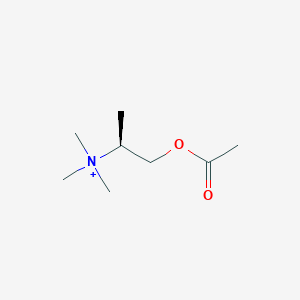
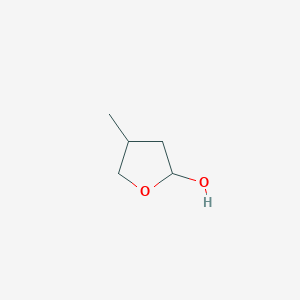
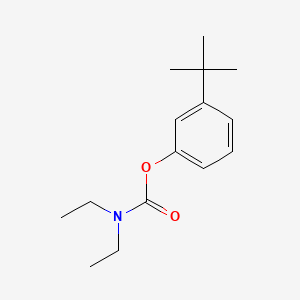

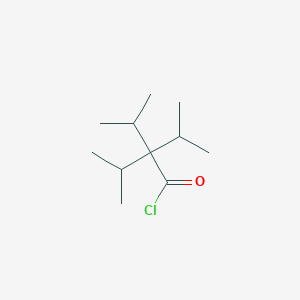
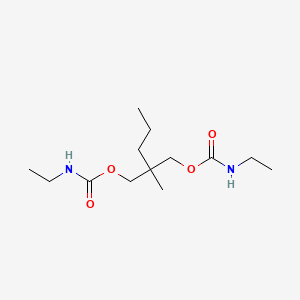
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
